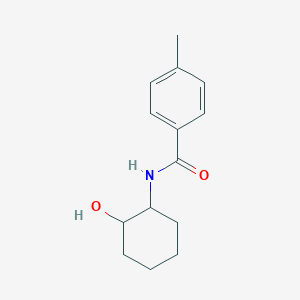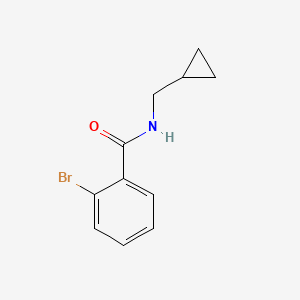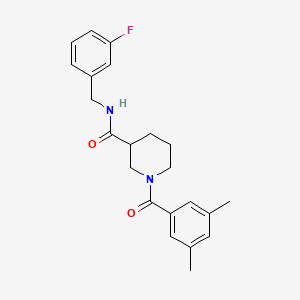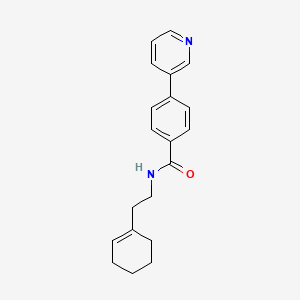
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide family of drugs and is known to inhibit the activity of HSP90, a molecular chaperone protein that plays a crucial role in the folding, stabilization, and degradation of various client proteins.
作用機序
The mechanism of action of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the inhibition of this compound activity, which leads to the destabilization and degradation of various client proteins that are required for cancer cell survival and proliferation. This compound inhibitors such as this compound bind to the ATP-binding site of this compound and prevent its ATPase activity, which is required for the folding and stabilization of client proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in various preclinical studies. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins such as Bcl-2 and Bcl-xl. It also inhibits the activity of various oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK, which are required for cancer cell survival and proliferation.
実験室実験の利点と制限
One advantage of using N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide in lab experiments is its high potency and selectivity towards this compound. It has been shown to have minimal off-target effects and can selectively inhibit the activity of this compound without affecting other molecular chaperones. However, one limitation of using this compound is its poor solubility in water, which can affect its bioavailability and potency in vivo.
将来の方向性
The potential therapeutic applications of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide are still being investigated, and there are several future directions that can be explored. One area of research is the development of more potent and selective this compound inhibitors that can overcome the limitations of current inhibitors. Another area is the investigation of the combination therapy of this compound inhibitors with other anti-cancer agents to enhance their efficacy and reduce the development of resistance. Additionally, the potential applications of this compound inhibitors in other diseases such as neurodegenerative disorders and infectious diseases can also be explored.
合成法
The synthesis of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the reaction of 4-aminophenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium dithionite, and the final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It is known to inhibit the activity of this compound, which is overexpressed in many cancer cells and plays a crucial role in the stabilization and maturation of various oncogenic proteins. Therefore, this compound inhibitors such as this compound have been investigated as potential anti-cancer agents.
特性
IUPAC Name |
N-[4-[(4-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-4-8-14(9-5-11)21(19,20)16-12-2-6-13(18)7-3-12/h2-9,16,18H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGAZFNVSWBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)


![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)


![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)

